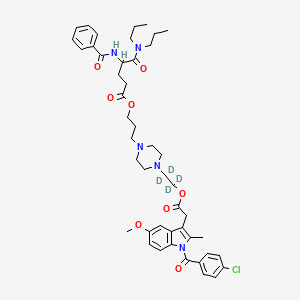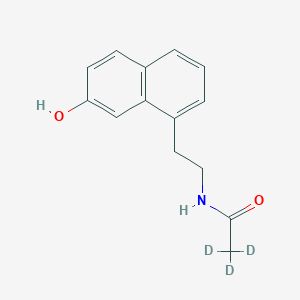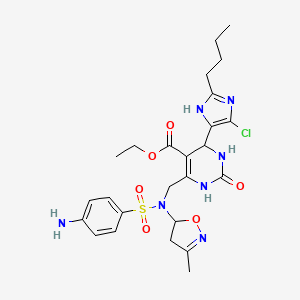
Antibacterial agent 70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 70 is a novel compound known for its potent activity against a variety of bacterial strains, including those that are slow-growing or non-dividing. This compound has shown significant promise in combating bacterial infections, particularly those associated with biofilms and resistant strains such as Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 70 involves a series of chemical reactions that include the formation of a porphyrin core structure. The synthetic route typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product. Quality control measures are implemented to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 70 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antibacterial activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its interaction with bacterial cells.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the porphyrin core, each with unique antibacterial properties. These derivatives are designed to target specific bacterial strains and enhance the overall efficacy of the compound .
Scientific Research Applications
Antibacterial Agent 70 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of porphyrin derivatives.
Biology: Investigated for its ability to disrupt bacterial cell membranes and inhibit biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings for medical devices and surfaces
Mechanism of Action
The mechanism of action of Antibacterial Agent 70 involves disrupting the bacterial cell membrane, leading to cell lysis and death. The compound targets the lipid bilayer of the membrane, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Comparison with Similar Compounds
XF-73: Another porphyrin-based antibacterial agent with similar membrane-perturbing activity.
Chlorhexidine: A widely used antiseptic with broad-spectrum antibacterial activity.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with potent antibacterial properties
Uniqueness: Antibacterial Agent 70 stands out due to its ability to retain activity against slow-growing and non-dividing bacterial cells, which are often resistant to other antibiotics. Its rapid membrane-perturbing action and effectiveness against biofilms make it a valuable addition to the arsenal of antibacterial agents .
Properties
Molecular Formula |
C25H32ClN7O6S |
|---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
ethyl 6-[[(4-aminophenyl)sulfonyl-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)amino]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H32ClN7O6S/c1-4-6-7-18-29-22(23(26)30-18)21-20(24(34)38-5-2)17(28-25(35)31-21)13-33(19-12-14(3)32-39-19)40(36,37)16-10-8-15(27)9-11-16/h8-11,19,21H,4-7,12-13,27H2,1-3H3,(H,29,30)(H2,28,31,35) |
InChI Key |
JCCQJNLSWBEKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN(C3CC(=NO3)C)S(=O)(=O)C4=CC=C(C=C4)N)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


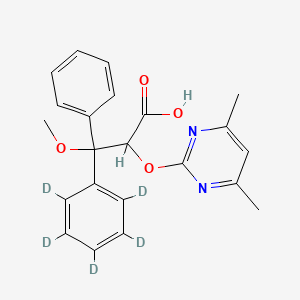

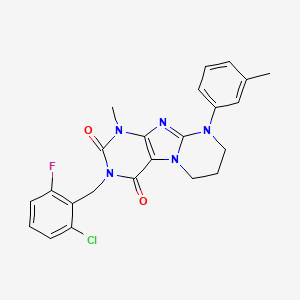
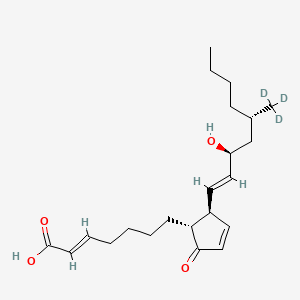

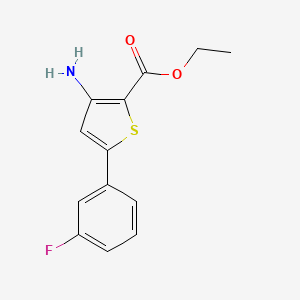
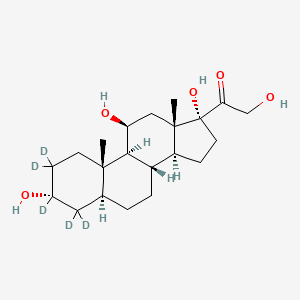
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
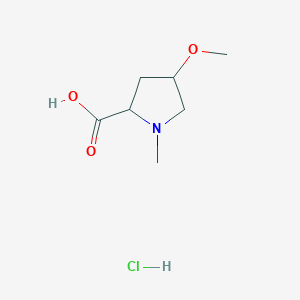

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)

